Benzenamine, 4,4'-azoxybis[N,N-diethyl-
Description
Properties
CAS No. |
5992-72-3 |
|---|---|
Molecular Formula |
C20H28N4O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[4-(diethylamino)phenyl]-[4-(diethylamino)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C20H28N4O/c1-5-22(6-2)18-11-9-17(10-12-18)21-24(25)20-15-13-19(14-16-20)23(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI Key |
MYGXANVBWLVZBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)N(CC)CC)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with Benzenamine, 4,4'-azoxybis[N,N-diethyl-], including bridging groups (azoxy, methylene, or oxy) and substituted aromatic amines.
Azoxy-Linked Compounds
Key Differences :
- The azoxy group in the target compound introduces oxygen into the bridge, enhancing polarity compared to simple azo compounds.
Methylene-Bridged Compounds
Comparison :
- Methylene-bridged compounds exhibit higher thermal stability but lower polarity than azoxy analogs.
Oxy-Bridged Compounds
Key Differences :
- Oxy-bridged compounds lack the redox-active azoxy group, making them less prone to radical-mediated degradation.
- The target compound’s diethyl groups enhance lipophilicity (predicted logP ~7.73) compared to oxy-bridged analogs (logP ~4.23) .
Q & A
Q. What are the recommended synthetic routes for Benzenamine, 4,4'-azoxybis[N,N-diethyl-], and what optimization strategies are critical for high yield?
Methodological Answer: Synthesis of this compound likely involves azoxy group formation via oxidation of intermediate hydrazo derivatives. A two-step approach is common:
Coupling Reaction : React 4-nitrobenzenamine derivatives with diethylamine under alkaline conditions to form hydrazo intermediates.
Oxidation : Use mild oxidizing agents like H2O2 or NaIO4 to convert the hydrazo group to azoxy, ensuring controlled pH (6–8) to avoid over-oxidation.
Optimization Strategies :
- Temperature Control : Maintain reaction temperatures below 50°C to prevent decomposition of the azoxy group.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) isolates the product from nitro byproducts.
Reference: Analogous methods for Auramine synthesis via iminoation .
Q. How can NMR and mass spectrometry be employed to confirm the structure of Benzenamine, 4,4'-azoxybis[N,N-diethyl-]?
Methodological Answer :
- <sup>1</sup>H NMR :
- Diethyl Groups : Look for quartets (δ 1.2–1.4 ppm, CH3) and triplets (δ 3.3–3.5 ppm, CH2N).
- Aromatic Protons : Doublets in δ 6.8–7.2 ppm (para-substituted benzene rings).
- <sup>13</sup>C NMR :
- Azoxy group carbons appear at δ 140–150 ppm.
- High-Resolution Mass Spectrometry (HRMS) :
Advanced Research Questions
Q. What mechanistic pathways lead to the thermal decomposition of Benzenamine, 4,4'-azoxybis[N,N-diethyl-] in polymer matrices?
Methodological Answer : Thermal degradation can be studied via thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) . Key steps:
TGA Profile : Identify decomposition onset temperature (typically 200–250°C for aromatic amines).
Q. GC-MS Analysis of Volatiles :
Q. How do the diethyl and azoxy groups influence the compound’s electronic properties compared to sulfur/selenium analogs?
Methodological Answer :
- Comparative Analysis :
- Electron-Donating Effects : Diethyl groups increase electron density on the aromatic ring, enhancing redox activity.
- Azoxy vs. Thio/Seleno Groups : Azoxy provides stronger electron-withdrawing effects (due to N–O polarity) compared to sulfur (less electronegative) or selenium (metalloid character).
- Experimental Validation :
- Cyclic Voltammetry : Measure oxidation potentials; azoxy derivatives show higher potentials than thio/seleno analogs.
- UV-Vis Spectroscopy : Azoxy compounds exhibit redshifted absorption due to extended conjugation.
Reference: Comparative properties of organochalcogen compounds .
Q. What methodologies are recommended for assessing the mutagenic potential of Benzenamine, 4,4'-azoxybis[N,N-diethyl-]?
Methodological Answer :
- Ames Test :
- Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 liver enzymes).
- Dose-dependent mutagenicity is indicated by revertant colony counts ≥2x background.
- In Vitro Mammalian Cell Assays :
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